

Benzyltrimethylammonium tetrachloroiodate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Benzyltrimethylammonium tetrachloroiodate
Cat. No.:	B039969

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **Benzyltrimethylammonium Tetrachloroiodate**

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety protocols and chemical properties of **Benzyltrimethylammonium tetrachloroiodate** (CAS No. 121309-88-4). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to ensure its safe handling, storage, and disposal in a laboratory setting. The causality behind each recommendation is explained to empower users with the knowledge to manage this potent reagent responsibly.

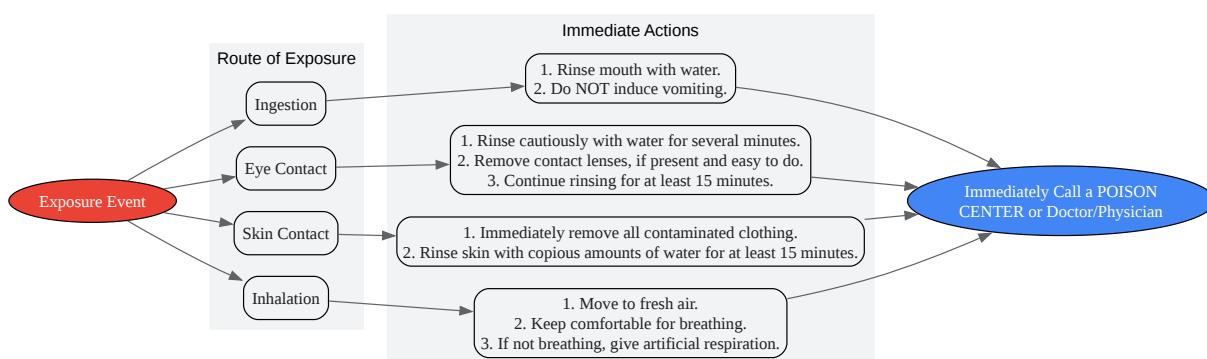
Chemical Identity and Core Properties

Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt recognized for its utility as a stable, selective chlorinating and iodinating agent in organic synthesis.^{[1][2]} Its effectiveness stems from the reactive tetrachloroiodate anion ($[ICl_4]^-$) paired with the benzyltrimethylammonium cation, which aids in solubility and stability.^[1] Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Physical and Chemical Properties of **Benzyltrimethylammonium Tetrachloroiodate**

Property	Value	Source(s)
CAS Number	121309-88-4	[1] [3] [4]
Molecular Formula	C ₁₀ H ₁₆ Cl ₄ IN	[1] [3]
Molecular Weight	418.96 g/mol	[1] [3]
Appearance	Dark yellow to light yellow or brown powder/crystal	[1] [5]
Melting Point	135 °C (decomposes)	[1] [6]
Solubility	Soluble in acetonitrile, nitromethane, DMSO, DMF. Slightly soluble in methanol, ethanol, acetic acid, ethyl acetate, chloroform, dichloromethane. Insoluble in hexane, carbon tetrachloride, benzene, and water.	[5]
Stability	Light and moisture sensitive.	[3]

The insolubility in water and nonpolar solvents alongside solubility in polar aprotic solvents is a critical consideration for reaction quenching, extraction, and spill cleanup procedures.


Hazard Identification and Classification

This compound is classified as a significant hazard, primarily due to its corrosive nature. The Globally Harmonized System (GHS) provides a clear picture of its potential dangers, mandating stringent handling protocols.

Table 2: GHS Hazard Classification for **Benzyltrimethylammonium Tetrachloroiodate**

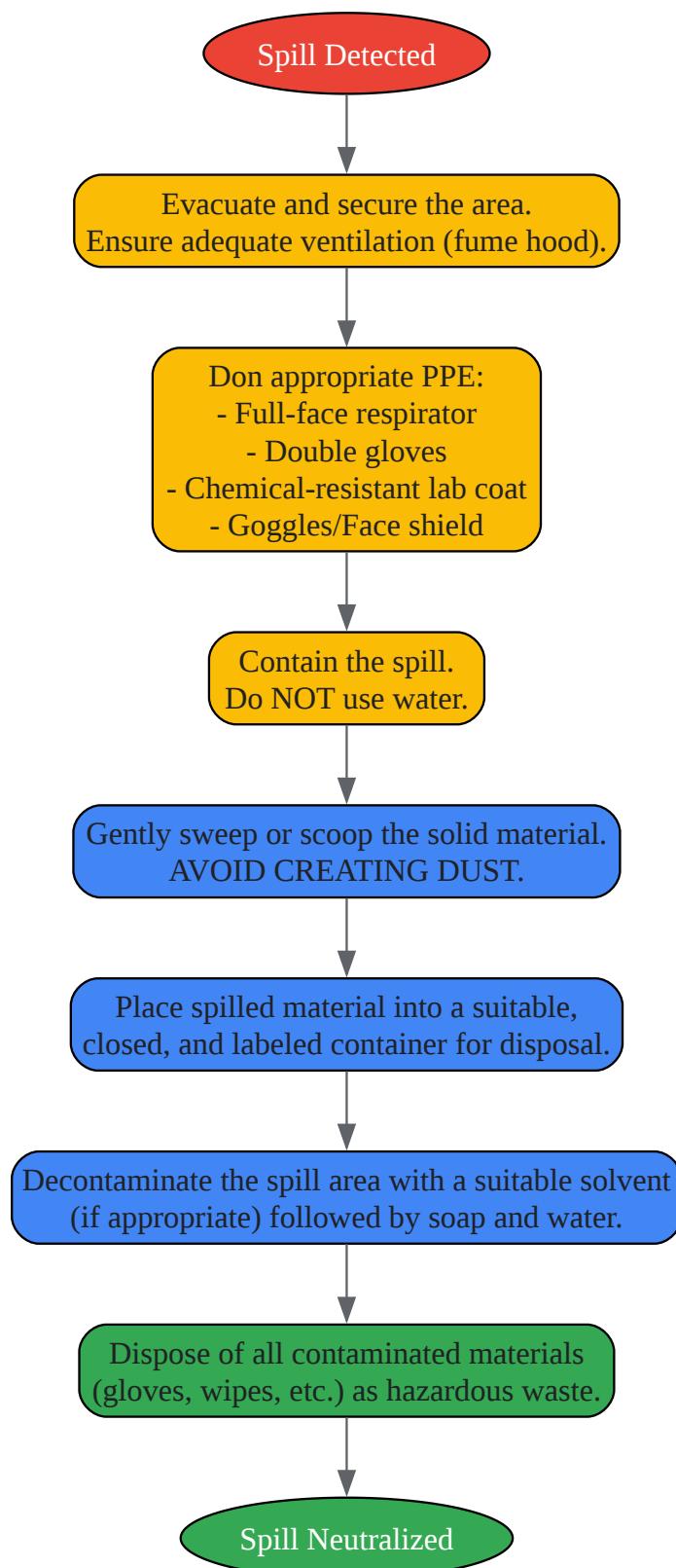
Hazard Class	Category	Hazard Statement	Source(s)
Skin Corrosion	Sub-category 1B / 1C	H314: Causes severe skin burns and eye damage	[3][4]
Serious Eye Damage	Category 1	H318: Causes serious eye damage	[4]

The primary danger, H314, indicates that the substance is not merely an irritant but is destructive to living tissue.[3][4] Contact can lead to irreversible damage. This corrosivity is the central pillar upon which all handling, personal protective equipment (PPE), and emergency response procedures are built.

[Click to download full resolution via product page](#)

Caption: First-Aid Decision Tree by Exposure Route.

Key Causality:


- Why rinse for at least 15 minutes? For corrosive substances, a brief rinse is insufficient. Prolonged flushing is necessary to ensure the chemical is completely removed from the tissue and to cool the burn, thereby minimizing damage. [3][7]* Why not induce vomiting? If a corrosive substance is swallowed, inducing vomiting would cause the chemical to pass through the esophagus a second time, inflicting further burns and damage. [3][8]

Fire-Fighting Measures

While not highly flammable, the substance is combustible. * Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [3][4]* Specific Hazards: Fire may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen iodide. [3]* Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products. [3]

Accidental Release Measures: Spill Response Protocol

A spill of this solid material requires a careful, methodical response to prevent dust generation and secondary contamination.

[Click to download full resolution via product page](#)

Caption: Workflow for a Solid Chemical Spill Response.

Self-Validating Logic: The core principle of this workflow is containment and the avoidance of aerosolization. Each step is designed to prevent the situation from worsening. For example, adding water to the spill is explicitly forbidden as it could create a corrosive solution that is harder to contain. The use of a "scooping" motion rather than aggressive "sweeping" is a critical technique to minimize dust. [3]

Toxicological and Ecological Profile

The toxicological data for **Benzyltrimethylammonium tetrachloroiodate** itself is limited. The primary known effect is its severe corrosivity to skin, eyes, and mucous membranes. [3]

- **Acute Effects:** Material is extremely destructive to tissues of the mucous membranes and upper respiratory tract, eyes, and skin. Symptoms of inhalation may include coughing, shortness of breath, headache, and nausea. [3]* **Chronic Effects:** No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound. [4][8] However, for the related compound Benzyltrimethylammonium chloride, studies have shown some evidence of genotoxicity (micronucleated erythrocytes in mice) but no mutagenicity in *S. typhimurium* assays. [9] This highlights the need for caution, as data gaps do not imply an absence of hazard.
- **Ecological Information:** There is no data available on the toxicity of this compound to fish, daphnia, or algae. [8] Due to the lack of data, the substance must be prevented from entering drains or the environment. [3][4]

Disposal and Final Considerations

All waste containing **Benzyltrimethylammonium tetrachloroiodate** must be treated as hazardous.

- **Disposal:** Dispose of the substance and its container at an approved waste disposal facility. [8] This should not be done by individuals but through institutional Environmental Health & Safety (EHS) programs.
- **Contaminated Clothing:** Contaminated clothing must be washed thoroughly before reuse. [6] [8] Given the corrosive nature, it is often safer to dispose of heavily contaminated disposable PPE.

By understanding the chemical's properties, recognizing its significant corrosive hazards, and rigorously applying the multi-layered safety protocols outlined in this guide, researchers can effectively mitigate the risks associated with **Benzyltrimethylammonium tetrachloroiodate** and ensure a safe laboratory environment.

References

- BENZYL TRIMETHYL AMMONIUM CHLORIDE. SD Fine-Chem. [\[Link\]](#)
- First Aid Procedures for Chemical Hazards. NIOSH | CDC. [\[Link\]](#)
- Benzyltrimethylammonium tetrachloroiodide
- NTP Toxicity Studies of Benzyltrimethylammonium Chloride. PubMed. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Benzyltrimethylammonium tetrachloroiodate - Immunomart [immunomart.com]
- 3. BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE MSDS CasNo.121309-88-4 [m.lookchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE CAS#: 121309-88-4 [m.chemicalbook.com]
- 6. Benzyltrimethylammonium Tetrachloroiodate | 121309-88-4 | TCI AMERICA [tcichemicals.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. echemi.com [echemi.com]
- 9. NTP Toxicity Studies of Benzyltrimethylammonium Chloride (CAS No. 56-93-9) Administered by Gavage to F344/N Rats, Sprague-Dawley Rats, and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benzyltrimethylammonium tetrachloroiodate safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b039969#benzyltrimethylammonium-tetrachloroiodate-safety-data-sheet-sds-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com